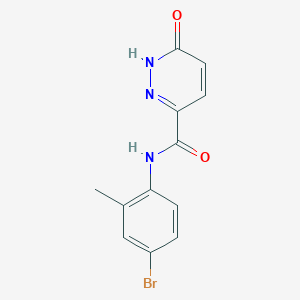

N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide” is a chemical compound. The name suggests that it contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxamide group, which is a functional group derived from carboxylic acids .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. In this case, the carboxamide group might undergo hydrolysis, and the bromine atom might be involved in substitution reactions .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Cytotoxic Applications

Compounds structurally related to N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide have been synthesized and investigated for their antimicrobial and cytotoxic activities. For instance, the synthesis of thio-substituted ethyl nicotinate derivatives has shown potential antimicrobial activities, highlighting the importance of heterocyclic compounds in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Additionally, the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives has been evaluated for in vitro cytotoxic activity against cancer cells, demonstrating the compound's potential in cancer research (Hassan, Hafez, & Osman, 2014).

Herbicidal Activities

Heterocyclic compounds bearing similarity to N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide have also been explored for their herbicidal activities. A study on 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives revealed compounds with significant herbicidal activities, indicating the potential use of such compounds in agricultural chemistry (Xu et al., 2008).

Structural Analysis and Molecular Design

The structural analysis of compounds related to N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide offers insights into their molecular design and potential applications. The detailed structural elucidation of such compounds can lead to the development of new materials with specific biological or chemical properties. For instance, the analysis of methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate provides valuable information for the molecular design of heterocyclic compounds (Bortoluzzi, Souza, Joussef, & Meyer, 2011).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For similar compounds, precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Wirkmechanismus

Target of Action

The primary target of N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide is Plasmodium Dihydroorotate dehydrogenase (Malaria DHOdehase) . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway of Plasmodium falciparum, the parasite responsible for malaria . It catalyzes the conversion of dihydroorotate to orotate with quinone as an electron acceptor .

Biochemical Pathways

The compound affects the de novo pyrimidine biosynthesis pathway by inhibiting the Dihydroorotate dehydrogenase enzyme . Pyrimidines are essential components of nucleic acids, and their disruption can lead to a halt in DNA replication and RNA transcription, thereby inhibiting the growth and proliferation of the malaria parasite.

Result of Action

The inhibition of the Dihydroorotate dehydrogenase enzyme disrupts the pyrimidine biosynthesis pathway, leading to a halt in DNA replication and RNA transcription . This action inhibits the growth and proliferation of the Plasmodium falciparum parasite, potentially leading to its death and the alleviation of malaria symptoms.

Eigenschaften

IUPAC Name |

N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O2/c1-7-6-8(13)2-3-9(7)14-12(18)10-4-5-11(17)16-15-10/h2-6H,1H3,(H,14,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIPYBUKPVIOAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=NNC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2399790.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2399792.png)

![7-cyclopropyl-2-(4-methoxyphenyl)-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2399798.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluorobenzamide](/img/structure/B2399801.png)

![methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride](/img/structure/B2399804.png)